molecular formula C17H18N6O2S2 B3017703 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-69-8

3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B3017703
CAS No.: 869073-69-8
M. Wt: 402.49
InChI Key: WHQXKQRSJVYDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused thiadiazolo-triazinone core substituted with a methyl group at position 3 and a sulfanyl-ethyl-oxo-phenylpiperazine moiety at position 6. The structural complexity of this molecule, particularly the phenylpiperazine and thioether linkages, positions it as a candidate for pharmacological exploration, given the established bioactivity of related compounds in antiproliferative and antifungal contexts .

Properties

IUPAC Name

3-methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-12-15(25)23-16(19-18-12)27-17(20-23)26-11-14(24)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQXKQRSJVYDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Cyclization to Form the Triazinone Core: The intermediate thiadiazole is then cyclized with suitable reagents to form the triazinone core.

    Introduction of the Phenylpiperazine Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazinone core can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

The compound 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a novel chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and other relevant fields.

Medicinal Chemistry

The compound has been included in screening libraries for drug discovery, particularly targeting G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and represent significant drug targets. Its inclusion in these libraries indicates potential for developing new therapeutic agents against various conditions.

Pharmacological Studies

Research indicates that compounds similar to this structure may exhibit significant pharmacological activities such as:

  • Antidepressant Effects : Given the piperazine moiety's known activity in neuropharmacology, studies could explore its efficacy in treating mood disorders.
  • Antitumor Activity : Thiadiazole derivatives have shown promise in cancer therapy; thus, this compound may be evaluated for similar properties.

Neuropharmacology

The presence of the phenylpiperazine group suggests potential interactions with serotonin receptors, making it a candidate for exploring treatments for anxiety and depression.

Potential Research Directions

Future research could focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models to evaluate therapeutic potential.
  • Mechanistic Studies : Investigating the molecular mechanisms by which this compound interacts with biological targets.

Mechanism of Action

The mechanism of action of 3-methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenylpiperazine moiety. This interaction can modulate the activity of these targets, leading to various biological effects. The thiadiazolo-triazinone core may also contribute to its activity by stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazinone core and the piperazine group. Key comparisons include:

Core Modifications
  • 3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (): Substituents: tert-butyl (position 3) and difluoromethoxyphenyl (position 7). Impact: The bulky tert-butyl group enhances metabolic stability but reduces aqueous solubility compared to the methyl group in the target compound.
Piperazine Variants
  • 4-Substituted Phenylsulfonyl Piperazin Derivatives ():
    • Substituents : Sulfonyl groups on piperazine instead of the oxo-ethyl linkage.
    • Impact : Sulfonyl groups increase electron-withdrawing character, which may enhance receptor binding in antiproliferative contexts but reduce membrane permeability compared to the target compound’s oxo-ethyl group .
  • Ethyl- and Propyl-Substituted Piperazines ():
    • Substituents : Longer alkyl chains (ethyl, propyl) on piperazine.
    • Impact : Increased lipophilicity improves absorption but may elevate off-target interactions due to steric bulk, contrasting with the phenyl group’s balance of lipophilicity and aromatic interactions in the target compound .

Physicochemical Properties

Property Target Compound 3-tert-butyl Analogue () Sulfonyl Piperazin ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (polar due to sulfonyl)
Solubility (aq.) Low Very low Moderate
Metabolic Stability Moderate High (tert-butyl hinders oxidation) Low (sulfonyl prone to reduction)

Biological Activity

3-Methyl-7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS Number: 1207000-66-5) is a complex heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazolo-triazinone core with a phenylpiperazine moiety. Its molecular formula is C21H20N6O2S2C_{21}H_{20}N_{6}O_{2}S_{2} with a molecular weight of 452.6 g/mol. The structure can be represented as follows:

IUPAC Name 3methyl7{[2oxo2(4phenylpiperazin1yl)ethyl]sulfanyl}4H[1,3,4]thiadiazolo[2,3c][1,2,4]triazin4 one\text{IUPAC Name }3-\text{methyl}-7-\{[2-\text{oxo}-2-(4-\text{phenylpiperazin}-1-\text{yl})\text{ethyl}]\text{sulfanyl}\}-4H-[1,3,4]\text{thiadiazolo}[2,3-c][1,2,4]\text{triazin}-4\text{ one}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring : Reaction of thiosemicarbazides with carboxylic acids under acidic conditions.
  • Cyclization to Form the Triazinone Core : Cyclization of the intermediate thiadiazole with suitable reagents.
  • Introduction of the Phenylpiperazine Moiety : Further modification to incorporate the phenylpiperazine group.

Anticancer Activity

Research indicates that derivatives of thiadiazoles and triazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing similar structures have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines.

Cytotoxicity Results :

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3d73 ± 329 ± 2.9
Paclitaxel5.25 - 11.037.76

The compound 3d , which shares structural similarities with our target compound, demonstrated an IC50 value of 29 μM against HeLa cells, indicating strong anticancer properties .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors via its phenylpiperazine moiety. This interaction may modulate target activity, leading to various biological effects including apoptosis in cancer cells.

Additional Pharmacological Activities

Beyond anticancer properties, compounds similar to this compound have been studied for:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Case Studies

Recent studies have highlighted the significance of thiadiazole derivatives in drug design:

  • A review highlighted that oxadiazole and thiadiazole derivatives exhibit varied pharmacological activities including anticancer and antimicrobial effects .
  • Another study emphasized that compounds with a similar core structure showed excellent metabolic stability and bioavailability in preclinical models .

Q & A

Q. How to investigate mechanisms of hepatotoxicity in preclinical models?

  • In Vitro : Use HepG2 cells to measure CYP3A4/2D6 inhibition. For in vivo studies, administer the compound to rodents (10–100 mg/kg) and monitor ALT/AST levels. Histopathology can identify hepatic necrosis .

Q. What assays determine selectivity for target enzymes over homologous isoforms?

  • Example : Test against human lanosterol 14α-demethylase (CYP51A1) and off-target cytochrome P450 isoforms (CYP2C9, CYP3A4) using fluorogenic substrates. Calculate selectivity ratios (IC₅₀ target/IC₅₀ off-target) .

Q. How to design combination therapies with synergistic effects?

  • Experimental Design : Use a checkerboard assay to identify synergistic pairs (e.g., with fluconazole for fungal infections). Calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .

Q. What analytical methods identify degradation products under stressed conditions?

  • Forced Degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Analyze degradants via HRMS and NMR. Major products often include sulfoxide derivatives .

Q. How can generative AI models accelerate analog design?

  • Workflow : Train transformer-based models (e.g., Adapt-cMolGPT) on triazinone-containing datasets. Fine-tune with target-specific constraints (e.g., DPP-IV binding pockets). Validate generated structures with docking and synthetic feasibility checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.